Sauristolactam

概要

説明

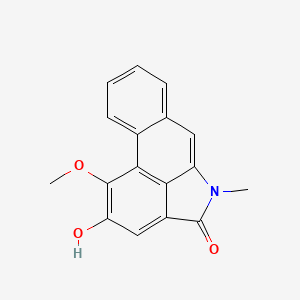

Sauristolactam is a naturally occurring alkaloid that was first isolated from the extracts of the aquatic weed Saururus cernuus L. (Saururaceae) by Rao and Reddy in 1990 . It belongs to the aristolactam family, which is characterized by a phenanthrene lactam scaffold . This compound has garnered significant interest due to its unique structure and promising biological properties, including potential anticancer, neuroprotective, and osteoclast differentiation inhibitory activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sauristolactam typically involves a multi-step process. One efficient and practical route starts from 2-methoxy-4-methylphenol . The synthetic strategy includes the following key steps:

Benzylic Protection: The phenol is protected using a benzyl group.

Vilsmeier Reaction: The protected phenol undergoes a Vilsmeier reaction with phosphorus oxychloride and dimethylformamide to form benzaldehyde.

Oxidation: The benzaldehyde is oxidized using sodium hypochlorite in a pH 7 buffer solution to produce benzoic acid.

Esterification: The benzoic acid is converted into its methyl ester using catalytic sulfuric acid.

Bromination: The methyl ester undergoes bromination under acidic conditions, with the protecting group switched from benzyl to acetyl to avoid undesired products.

Suzuki-Miyaura Coupling/Aldol Condensation: The final steps involve a Suzuki-Miyaura coupling and aldol condensation cascade reaction to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The key to industrial production lies in optimizing reaction conditions and yields at each step to ensure cost-effectiveness and efficiency.

化学反応の分析

Types of Reactions: Sauristolactam undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions, particularly involving halogens, can yield various analogues.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite in a pH 7 buffer solution.

Reduction: Common reducing agents like lithium aluminum hydride.

Substitution: Halogenation using bromine under acidic conditions.

Major Products: The major products formed from these reactions include various aristolactam derivatives, which can exhibit different biological activities depending on the modifications made to the phenanthrene lactam scaffold .

科学的研究の応用

Sauristolactam has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of phenanthrene lactam alkaloids.

Medicine: It has potential as an anticancer agent, with activity against various tumor cell lines, including HCT-15 colon cancer cells.

Industry: Its unique structure and biological properties make it a valuable compound for developing new pharmaceuticals and therapeutic agents.

作用機序

The mechanism of action of sauristolactam involves several molecular targets and pathways:

Anticancer Activity: It exerts its effects by inhibiting the proliferation of cancer cells, potentially through the direct inhibition of specific enzymes or signaling pathways involved in cell growth and survival.

Neuroprotective Activity: this compound protects neurons by inhibiting nitric oxide production, which is a key factor in glutamate-induced neurotoxicity.

Osteoclast Differentiation Inhibition: It blocks the receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclastogenesis, thereby preventing bone resorption.

類似化合物との比較

Sauristolactam is part of the aristolactam family, which includes several structurally related compounds:

Aristolactam BII (Cepharanone B): Another member of the aristolactam family with similar biological activities.

N-Methyl Piperolactam A: A related compound with a similar phenanthrene lactam scaffold.

Uniqueness: this compound stands out due to its specific combination of biological activities, including anticancer, neuroprotective, and osteoclast differentiation inhibitory effects. Its unique structure allows for various chemical modifications, making it a versatile compound for research and therapeutic applications .

生物活性

Sauristolactam, a naturally occurring alkaloid derived from Saururus cernuus, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and potential applications in treating osteoporosis.

Chemical Structure and Synthesis

This compound features a phenanthrene lactam scaffold, which is pivotal for its biological activity. The compound can be synthesized through an efficient multi-step process involving Suzuki-Miyaura coupling and aldol condensation reactions, yielding the product in substantial quantities suitable for biological testing .

Anticancer Activity

This compound has been identified as a potent anticancer agent. In vitro studies have demonstrated its effectiveness against various tumor cell lines. Notably, it exhibits an IC50 value of 4.1 μM against HCT-15 colon cancer cells, indicating significant cytotoxicity . The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, although further studies are necessary to elucidate the precise pathways involved.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT-15 (Colon Cancer) | 4.1 | Induction of apoptosis |

| Other Tumor Lines | Varies | Potentially similar mechanisms |

Neuroprotective Effects

Research has highlighted the neuroprotective properties of this compound, particularly against glutamate-induced toxicity in primary cultured rat cortical cells. The compound inhibits nitric oxide production, which is critical in mitigating oxidative stress and neuronal damage associated with neurodegenerative diseases . This suggests potential therapeutic applications for conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Study: Neuroprotection in Rat Cortical Cells

A study conducted on primary cultured rat cortical cells demonstrated that treatment with this compound significantly reduced cell death induced by glutamate exposure. The results showed a marked decrease in nitric oxide levels, supporting its role as a neuroprotective agent.

Inhibition of Osteoclast Differentiation

This compound also exhibits inhibitory effects on osteoclast differentiation, making it a candidate for osteoporosis treatment. In vitro studies using mouse RAW264.7 monocyte/macrophage cells revealed that this compound effectively reduced osteoclastogenesis, suggesting its potential as a therapeutic agent for bone-related diseases .

Table 2: Effects on Osteoclast Differentiation

| Cell Type | Effect on Osteoclastogenesis | Concentration (μM) |

|---|---|---|

| RAW264.7 | Inhibition | 5-10 |

Pharmacodynamics and Safety Profile

The pharmacodynamics of this compound have been evaluated through various animal models. Notably, studies involving Wistar rats and mice have shown that the compound can significantly inhibit liver fibrosis and acute liver injury induced by carbon tetrachloride and alcohol . These findings indicate not only its therapeutic potential but also a favorable safety profile when administered at appropriate dosages.

特性

IUPAC Name |

14-hydroxy-15-methoxy-10-methyl-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-18-12-7-9-5-3-4-6-10(9)15-14(12)11(17(18)20)8-13(19)16(15)21-2/h3-8,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFZNTLPRUIGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC3=CC=CC=C3C4=C2C(=CC(=C4OC)O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80155921 | |

| Record name | Sauristolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128533-02-8 | |

| Record name | Sauristolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128533028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sauristolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80155921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。